L-162313

Descripción general

Descripción

L-162,313 es un compuesto orgánico sintético conocido por su papel como agonista no peptídico del receptor de angiotensina II. Imita las acciones biológicas de la angiotensina II, una hormona que juega un papel fundamental en la regulación de la presión arterial y el equilibrio de líquidos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de L-162,313 implica múltiples pasos, comenzando con la preparación de la estructura central de imidazo[4,5-b]piridina. Los pasos clave incluyen:

Formación del núcleo de imidazo[4,5-b]piridina: Esto se logra típicamente a través de una reacción de ciclización que involucra un precursor adecuado.

Funcionalización del núcleo: La introducción de varios grupos funcionales, como el grupo butiloxocarbonilsulfonamido, se lleva a cabo utilizando técnicas estándar de síntesis orgánica.

Ensamblaje final: El producto final se obtiene acoplando el núcleo funcionalizado con otros fragmentos moleculares bajo condiciones de reacción específicas.

Métodos de Producción Industrial

La producción industrial de L-162,313 sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores de alto rendimiento, plataformas de síntesis automatizadas y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

L-162,313 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, como la sustitución nucleofílica, se emplean comúnmente para introducir o reemplazar grupos funcionales

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos bajo condiciones controladas

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir una variedad de análogos funcionalizados .

Aplicaciones Científicas De Investigación

Cardiovascular Research

L-162313 has been extensively studied for its role in cardiovascular health, particularly in understanding the mechanisms of hypertension and vascular remodeling.

Case Study: Angiotensin II-Induced Foam Cell Formation

- A study demonstrated that this compound enhances the expression of Acyl-CoA:cholesterol acyltransferase-1 (ACAT1) in human monocyte-macrophages, which is crucial for foam cell formation—a key event in atherosclerosis. The study found that treatment with this compound mimicked the effects of angiotensin II, significantly increasing ACAT1 protein expression and activity. This effect was inhibited by AT1 receptor antagonists, suggesting a specific pathway through which this compound operates in promoting foam cell formation .

Mechanistic Insights into Hypertension

Research has also focused on this compound's effects on blood pressure regulation and vascular reactivity.

Case Study: Hemodynamic Control

- In experiments involving AT2 receptor knockout mice, it was observed that stimulation of AT2 receptors by this compound led to significant alterations in hemodynamic parameters. The compound induced vasodilation in various vascular preparations, indicating its potential role in modulating blood pressure through both AT1 and AT2 receptor pathways .

The applications of this compound extend beyond immediate cardiovascular effects; it offers insights into broader physiological responses mediated by the renin-angiotensin system.

Potential Research Directions

- Further studies could explore the role of this compound in chronic diseases associated with inflammation and metabolic syndrome, considering its impact on lipid metabolism and cellular growth pathways.

- Investigating the long-term effects of this compound on vascular health could provide deeper understanding into its therapeutic potential for preventing atherosclerosis and related cardiovascular diseases.

Mecanismo De Acción

L-162,313 ejerce sus efectos uniéndose al receptor de angiotensina II, específicamente a los subtipos AT1 y AT2. Esta unión activa las vías de señalización descendentes que regulan la presión arterial, el equilibrio de líquidos y el crecimiento cardiovascular. El mecanismo de acción del compuesto implica la modulación de las cascadas de señalización intracelulares, incluida la activación de las quinasas de proteínas y la regulación de la expresión genética .

Comparación Con Compuestos Similares

Compuestos Similares

Losartán: Un bloqueador del receptor de angiotensina II utilizado para tratar la hipertensión.

Valsartán: Otro bloqueador del receptor de angiotensina II con aplicaciones terapéuticas similares.

Irbesartán: Un compuesto con un mecanismo de acción similar, utilizado para controlar la presión arterial alta

Singularidad de L-162,313

L-162,313 es único debido a su doble actividad agonista en los receptores AT1 y AT2, mientras que muchos compuestos similares son principalmente antagonistas. Esta doble actividad permite un rango más amplio de efectos biológicos y aplicaciones terapéuticas potenciales .

Actividad Biológica

L-162313 is a synthetic nonpeptide compound that acts as an agonist for angiotensin II (ANG II) receptors, specifically targeting the AT1 receptor. This compound has garnered attention due to its ability to mimic the biological effects of ANG II, a critical regulator in cardiovascular physiology. Research has demonstrated that this compound can induce significant physiological responses, particularly in the context of blood pressure regulation.

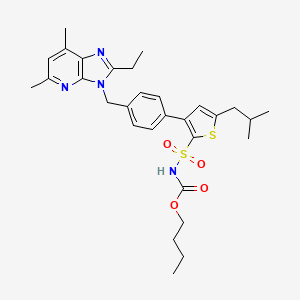

The chemical structure of this compound is defined as 5,7-dimethyl-2-ethyl-3-[[4-[2(n-butyloxycarbonylsulfonamido)-5-isobutyl-3-thienyl]phenyl]methyl]-imidazo[4,5-b]pyridine. Its mechanism of action involves activation of ANG II receptors, leading to increased phosphoinositide turnover in vascular smooth muscle cells. This activity results in vasoconstriction and elevation of mean arterial pressure (MAP) in animal models, particularly rats .

| Property | Value |

|---|---|

| Molecular Formula | C24H34N4O4S |

| Molecular Weight | 462.62 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Receptor Affinity | High affinity for AT1 receptor |

Blood Pressure Regulation

In studies involving intravenous administration of this compound in rats, significant increases in MAP were observed. The maximum increase was comparable to that induced by ANG II, but the duration of the response was notably longer with this compound. This prolonged effect suggests potential therapeutic applications in managing conditions characterized by low blood pressure or vascular dysfunction .

In Vitro Studies

In vitro experiments have shown that this compound activates phosphoinositide turnover in rat aortic smooth muscle cell cultures. The activation was inhibited by selective ANG II receptor antagonists, confirming its receptor-mediated action. Specifically, pretreatment with L-158,809 (an AT1 selective antagonist) and losartan blocked the effects of this compound, further validating its mechanism as an ANG II receptor agonist .

Case Study 1: Hemodynamic Responses

A study published in the Journal of Medicinal Chemistry reported that this compound significantly elevated blood pressure in a controlled setting. The findings indicated that the compound could serve as a model for developing new antihypertensive agents that target ANG II pathways without the drawbacks associated with peptide-based therapies .

Case Study 2: Cardiovascular Implications

Research has highlighted the implications of this compound in cardiovascular health. By mimicking ANG II's actions, it presents a dual role—potentially beneficial for therapeutic interventions while also posing risks if misused or overadministered. The balance between therapeutic efficacy and safety remains a critical area for ongoing research .

Table 2: Summary of Biological Activities

| Activity | Observation |

|---|---|

| Blood Pressure Increase | Significant increase in MAP |

| Duration of Effect | Longer than ANG II |

| Inhibition by Antagonists | Blocked by L-158,809 and losartan |

| Phosphoinositide Turnover | Activated in vascular smooth muscle cells |

Propiedades

IUPAC Name |

butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O4S2/c1-7-9-14-38-30(35)33-40(36,37)29-25(17-24(39-29)15-19(3)4)23-12-10-22(11-13-23)18-34-26(8-2)32-27-20(5)16-21(6)31-28(27)34/h10-13,16-17,19H,7-9,14-15,18H2,1-6H3,(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINPELQWLUGERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934268 | |

| Record name | Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151488-11-8 | |

| Record name | L 162313 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151488118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.